5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide
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Overview
Description
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide is a complex organic compound that features a combination of fluorinated pyridine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the synthesis of fluorinated pyridines through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The triazole moiety can be introduced via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorinated pyridine and triazole moieties can bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzonitrile: A related compound with similar fluorinated aromatic structure.
5-fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
Cyclohexanecarboxamide derivatives: Compounds with similar amide linkages and fluorinated aromatic rings.
Uniqueness
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide is unique due to its combination of fluorinated pyridine and triazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14F4N6O2 |
---|---|
Molecular Weight |
410.33 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14F4N6O2/c1-9(17(19,20)21)27-8-23-26-14(27)12-4-3-5-13(24-12)25-15(28)11-6-10(18)7-22-16(11)29-2/h3-9H,1-2H3,(H,24,25,28)/t9-/m0/s1 |
InChI Key |
MXOCTLMVBIGSKH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC |
Canonical SMILES |
CC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC |
Origin of Product |
United States |
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